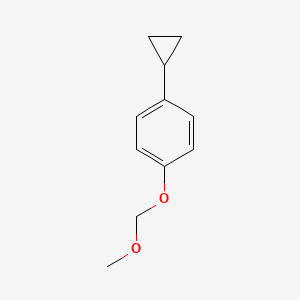

1-Cyclopropyl-4-(methoxymethoxy)benzene

Description

Contextualization within Arylcyclopropane and Ether Chemistry

The chemical identity of 1-Cyclopropyl-4-(methoxymethoxy)benzene is rooted in two fundamental classes of organic compounds: arylcyclopropanes and ethers. Arylcyclopropanes are characterized by a cyclopropane (B1198618) ring directly attached to an aromatic system. This arrangement imparts unique electronic and steric properties due to the high ring strain and the sp2-hybridized nature of the aromatic ring, influencing the reactivity of both the cyclopropyl (B3062369) and the aryl moieties. nih.gov The cyclopropane ring, with its significant p-character, can engage in electronic conjugation with the adjacent benzene (B151609) ring, modulating its chemical behavior.

Simultaneously, the molecule is classified as an ether, specifically a methoxymethyl (MOM) ether. The ether functional group (-C-O-C-) in this compound serves to protect the phenolic hydroxyl group of the 4-cyclopropylphenol precursor. This protection strategy is crucial in multistep syntheses, preventing the acidic phenol (B47542) proton from interfering with subsequent chemical transformations that may involve bases or nucleophiles. Thus, this compound exists at the intersection of these two classes, leveraging the distinct reactivity of the arylcyclopropane core while benefiting from the synthetic utility of the ether protecting group.

Significance of the Methoxymethoxy Moiety as a Protecting Group and Synthetic Handle

The methoxymethoxy (MOM) group is a widely employed protecting group for hydroxyl functionalities, particularly for alcohols and phenols, in organic synthesis. wikipedia.orgtotal-synthesis.com Its popularity stems from its ease of introduction, its stability across a broad range of reaction conditions, and the relatively mild methods available for its removal.

The MOM group is typically introduced by treating the parent phenol, in this case, 4-cyclopropylphenol, with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). adichemistry.com Alternative, less hazardous reagents like dimethoxymethane can also be used, often activated by an acid catalyst. wikipedia.orggoogle.com

One of the key advantages of the MOM ether is its chemical stability. It is inert to a variety of reagents, including many oxidizing and reducing agents, strong bases, and organometallic compounds, making it compatible with a wide array of synthetic transformations on other parts of the molecule. adichemistry.com

When its protective role is no longer needed, the MOM group can be readily cleaved under acidic conditions to regenerate the free phenol. total-synthesis.comadichemistry.com This deprotection is typically achieved using dilute acids such as hydrochloric acid in a protic solvent like methanol. adichemistry.com The acetal (B89532) nature of the MOM ether makes it susceptible to acid-catalyzed hydrolysis, a predictable and high-yielding transformation. adichemistry.com This reliable "on-off" capability makes the MOM group a valuable synthetic handle for managing the reactivity of phenolic hydroxyl groups during complex syntheses.

Table 1: Common Conditions for MOM Protection and Deprotection of Phenols

| Transformation | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Protection | Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (CH2Cl2) | Room Temperature |

| Protection | Chloromethyl methyl ether (MOMCl), Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temperature |

| Protection | Dimethoxymethane, Acid Catalyst (e.g., P2O5) | Chloroform (CHCl3) | Room Temperature |

| Deprotection | Hydrochloric Acid (HCl) | Methanol (MeOH) / Water (H2O) | Room Temperature to Reflux |

| Deprotection | Lewis Acids (e.g., ZnBr2, TiCl4) | Aprotic Solvents | Varies, often slow |

| Deprotection | Silica-supported Sodium Hydrogen Sulfate (B86663) (NaHSO4·SiO2) | Dichloromethane (CH2Cl2) / Water (H2O) | Room Temperature |

This table presents a summary of common laboratory methods for the protection of phenols as MOM ethers and their subsequent deprotection.

Historical Overview of the Synthesis and Reactivity of Related Aromatic Cyclopropyl Systems

The history of cyclopropane chemistry dates back to 1881, when August Freund first synthesized a cyclopropane derivative. weebly.comwikipedia.org The first synthesis was achieved via an intramolecular Wurtz reaction of 1,3-dibromopropane using sodium. wikipedia.orgwikipedia.org Later, the use of zinc was found to improve the yield of this cyclization. wikipedia.org

Aromatic cyclopropyl systems, or arylcyclopropanes, have been subjects of interest due to the intriguing reactivity conferred by the strained three-membered ring. nih.gov The ring strain makes these compounds susceptible to ring-opening reactions, which can be initiated by various means, including electrophilic attack, transition metal catalysis, and radical processes. nih.govresearchgate.net

Early investigations into the reactivity of arylcyclopropanes often focused on their behavior under acidic or electrophilic conditions, such as reactions with bromine, which can lead to 1,3-addition products resulting from the cleavage of the cyclopropane ring. acs.org In more recent decades, the advent of photoredox and transition-metal catalysis has opened new avenues for the functionalization of arylcyclopropanes. researchgate.net These modern methods allow for highly selective ring-opening and difunctionalization reactions, enabling the construction of complex acyclic structures from readily available cyclopropane precursors. researchgate.netresearchgate.net For instance, electronically unbiased arylcyclopropanes can be converted into reactive radical cation intermediates, which then undergo nucleophilic ring-opening, demonstrating the evolution from classical stoichiometric reactions to sophisticated catalytic transformations. researchgate.net

Overview of Academic Research Trajectories for this compound

Specific academic research focusing exclusively on this compound is limited, as the compound is primarily valued as a synthetic intermediate rather than an end target. Its research trajectory is therefore best understood in the context of its application as a building block for more complex molecules, particularly in medicinal chemistry and materials science.

The synthesis of this compound would logically start from 4-cyclopropylphenol, a commercially available or readily synthesized precursor. chemicalbook.com The phenolic hydroxyl group of 4-cyclopropylphenol would then be protected with a methoxymethyl (MOM) group to yield the title compound.

The scientific utility of this compound lies in the orthogonal reactivity of its two key functional groups. The MOM-protected phenol allows for chemical modifications that are incompatible with a free hydroxyl group. For example, the aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation. The cyclopropyl group itself can be a site of reactivity, or it can serve as a stable, lipophilic substituent to modulate the biological activity of a larger molecule. The synthesis of related structures, such as 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene, highlights the use of cyclopropyl-containing phenolic ethers as intermediates in the preparation of active pharmaceutical ingredients. google.com

Research efforts utilizing this and similar molecules are likely directed towards:

Pharmaceutical Development: The arylcyclopropane motif is present in various bioactive compounds. This compound can serve as a precursor for synthesizing analogues of known drugs or novel therapeutic agents.

Agrochemicals: The unique properties of the cyclopropyl group can be exploited in the design of new pesticides and herbicides.

Materials Science: Arylcyclopropanes can be used to create specialized polymers or liquid crystals.

In essence, the academic and industrial interest in this compound is driven by its potential to be readily converted into a wide range of more complex and valuable chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-cyclopropyl-4-(methoxymethoxy)benzene |

InChI |

InChI=1S/C11H14O2/c1-12-8-13-11-6-4-10(5-7-11)9-2-3-9/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

DIWKDNYVEXJOQV-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=C(C=C1)C2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 4 Methoxymethoxy Benzene

Transformations and Cleavage of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) group is a widely used acetal-type protecting group for hydroxyl functions, including phenols. nih.gov It is valued for its ease of installation and its stability across a range of basic and weakly acidic conditions. acs.org However, its cleavage requires specific, often acidic, conditions.

The cleavage of the MOM ether in 1-cyclopropyl-4-(methoxymethoxy)benzene to reveal the corresponding phenol (B47542) is a critical transformation. This deprotection is typically achieved under acidic hydrolysis. total-synthesis.com The mechanism involves protonation of one of the ether oxygens, making it a good leaving group and activating the acetal (B89532) system for cleavage. total-synthesis.com

A variety of reagents and conditions have been developed for the deprotection of phenolic MOM ethers, with the choice often dictated by the presence of other acid-sensitive functional groups in the molecule. nih.gov Mild Lewis acids can cleave MOM ethers slowly, while strong Brønsted acids are also effective but less selective. acs.orgwikipedia.org To improve chemoselectivity, heterogeneous catalysts and specific reagent combinations have been developed. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been reported as an efficient and mild heterogeneous catalyst for the selective deprotection of phenolic MOM ethers at room temperature. acs.org Another mild method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, which can deprotect phenolic MOM ethers without affecting acid-labile groups like trityl ethers. nih.gov

The following table details various reagent systems for the deprotection of phenolic MOM ethers.

| Reagent System | Conditions | Key Features |

| HCl, TFA, or p-TsOH | Aqueous or organic solvent | Standard strong acid conditions; may affect other acid-labile groups. acs.orgtotal-synthesis.com |

| ZnBr₂, TiCl₄ | Aprotic solvent | Mild Lewis acids; can be slow. acs.orgresearchgate.net |

| NaHSO₄·SiO₂ | CH₂Cl₂ / H₂O, Room Temp | Heterogeneous, mild, and highly selective for phenolic MOM ethers. acs.org |

| TMSOTf / 2,2′-Bipyridyl | CH₃CN, Room Temp | Very mild, non-acidic conditions; tolerates other sensitive groups. nih.gov |

| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to Room Temp | Rapid (<10 min) and selective deprotection. researchgate.net |

This table provides a summary of established methods for cleaving phenolic MOM ethers, which are directly applicable to this compound.

Beyond complete removal (deprotection), the MOM ether linkage can sometimes be directly converted into another functional group, a process known as functional group interconversion. fiveable.me This strategy is highly efficient as it avoids separate deprotection and protection steps.

A notable example is the direct conversion of aromatic MOM ethers into triethylsilyl (TES) ethers. nih.gov Treatment of a phenolic MOM ether with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl in acetonitrile (B52724) does not lead to deprotection but instead results in the formation of the corresponding TES ether in high yield. nih.gov This transformation highlights a difference in reactivity pathways compared to the deprotection observed with TMSOTf. nih.gov Such direct interconversions are valuable in multi-step synthesis, allowing for a switch in protecting group strategy to accommodate the conditions of subsequent reaction steps.

Aromatic Reactivity of the Benzene (B151609) Nucleus

The benzene nucleus of this compound is rendered electron-rich and highly activated towards electrophilic attack by the cumulative electronic effects of its two substituents: the cyclopropyl (B3062369) group and the methoxymethoxy (MOM) ether group.

The reactivity and orientation of incoming electrophiles are dictated by the electronic properties of the cyclopropyl and methoxymethoxy substituents. Both are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself.

Methoxymethoxy Group (-OCH₂OCH₃): This group is a powerful activating substituent. The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be donated into the π-system through resonance. This effect, known as a +R (or +M) effect, significantly increases the electron density of the ring, particularly at the ortho and para positions. As the para position is already occupied by the cyclopropyl group, the methoxymethoxy group strongly directs incoming electrophiles to positions 3 and 5.

Cyclopropyl Group (-C₃H₅): The cyclopropyl group is also an electron-donating and activating group. Its activating nature stems from the unique hybridization of its carbon-carbon bonds, which have significant p-orbital character. This allows the cyclopropyl ring to stabilize an adjacent positive charge through conjugation, effectively donating electron density to the benzene ring. It is considered a weak to moderate activating group and is also ortho, para-directing.

Regioselectivity:

In this compound, the two activating groups are in a para relationship. The directing effects must be considered to predict the site of substitution. The methoxymethoxy group is a significantly stronger activating and directing group than the cyclopropyl group due to its powerful resonance electron donation. Therefore, the regiochemical outcome of electrophilic aromatic substitution is overwhelmingly controlled by the methoxymethoxy group. Electrophiles are expected to attack the positions ortho to the methoxymethoxy group, which are positions 3 and 5.

Table 1: Analysis of Directing Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Cyclopropyl | 1 | Electron-donating (Inductive & Conjugation) | Activating | ortho, para (positions 2, 4, 6) |

| Methoxymethoxy | 4 | Strong electron-donating (Resonance) | Strongly Activating | ortho, para (positions 1, 3, 5) |

| Combined Effect | - | Dominated by Methoxymethoxy | Strongly Activating | Positions 3 and 5 |

Scope of Reactions:

The high nucleophilicity of the benzene ring in this compound suggests it would readily undergo a wide range of electrophilic aromatic substitution reactions under mild conditions. These include:

Halogenation: Bromination or chlorination would likely proceed rapidly, even without a strong Lewis acid catalyst, to yield 1-bromo-2-cyclopropyl-5-(methoxymethoxy)benzene.

Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst would be expected to form the corresponding nitro derivative at position 3 or 5.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, at the positions ortho to the MOM ether. Milder catalysts would likely be sufficient due to the activated nature of the ring.

Oxidative Transformations:

The aryl moiety is generally resistant to oxidation under mild conditions due to the stability of the aromatic system. However, the activating substituents can make it more susceptible to oxidative degradation under harsh conditions.

The methoxymethoxy (MOM) group is an acetal and is generally stable to a variety of oxidizing agents. total-synthesis.com

The cyclopropyl group can be sensitive to certain oxidative conditions that may lead to ring-opening.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially lead to the degradation of the benzene ring itself, especially given its activated nature.

Reductive Transformations:

Catalytic Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature using catalysts like rhodium or ruthenium. The MOM ether is generally stable under these conditions.

Birch Reduction: A dissolving metal reduction (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol) could reduce the aromatic ring to a non-conjugated diene. The regioselectivity of this reduction would be influenced by the electron-donating substituents.

The MOM protecting group is stable to most reducing agents but is labile to acidic conditions. total-synthesis.com Therefore, reductive methods that employ or generate acid could lead to the cleavage of the MOM ether, yielding 4-cyclopropylphenol.

Applications of 1 Cyclopropyl 4 Methoxymethoxy Benzene As a Versatile Synthetic Building Block

Derivatization Strategies for Structural Diversification and Library Generation

Functionalization of the Aromatic Ring for Enhanced Utility

The benzene (B151609) ring of 1-cyclopropyl-4-(methoxymethoxy)benzene is activated towards electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. This enhanced reactivity is a result of the combined electron-donating effects of the cyclopropyl (B3062369) group and the MOM-protected phenolic oxygen. Both substituents are ortho, para-directing, meaning they guide incoming electrophiles to the carbon atoms adjacent (ortho) and opposite (para) to their positions. Since the cyclopropyl and MOM-ether groups are situated para to one another, their directing effects are cooperative, strongly activating the four available positions on the aromatic ring for substitution.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, thereby enhancing the synthetic utility of the molecule.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be readily achieved using appropriate reagents, such as N-bromosuccinimide (NBS) or chlorine gas in the presence of a Lewis acid catalyst. These halogenated derivatives are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon bonds.

Nitration: The addition of a nitro group (–NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted compound can be further transformed, for instance, by reduction to an amino group (–NH₂), which is a key functional group in many pharmaceuticals and a precursor for diazotization reactions.

Friedel-Crafts Reactions: This class of reactions allows for the attachment of alkyl (alkylation) or acyl (acylation) groups to the aromatic ring. Friedel-Crafts acylation, in particular, is a reliable method for introducing a ketone functionality, which can then serve as a handle for further synthetic manipulations, such as the construction of more complex side chains.

Another powerful strategy for the regioselective functionalization of the aromatic ring is Directed ortho-Metalation (DoM) . nih.govwikipedia.org In this approach, the MOM-ether group acts as a directed metalation group (DMG). wikipedia.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to the selective deprotonation of one of the ortho positions (adjacent to the MOM ether). wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce substituents with high regiocontrol. researchgate.net While the MOM group can direct this lithiation, its effectiveness can sometimes be reduced by proton exchange. nih.gov Nevertheless, DoM represents a key method for achieving substitution patterns that are not accessible through classical electrophilic aromatic substitution. nih.gov

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Typical Reagents | Expected Position of Substitution | Product Class |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS | Ortho to either substituent | Bromo-1-cyclopropyl-4-(methoxymethoxy)benzene |

| Nitration | HNO₃, H₂SO₄ | Ortho to either substituent | Nitro-1-cyclopropyl-4-(methoxymethoxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to either substituent | Acyl-1-cyclopropyl-4-(methoxymethoxy)benzene |

| Directed ortho-Metalation | 1. s-BuLi, TMEDA 2. Electrophile (E⁺) | Ortho to MOM-ether group | 2-Substituted-1-cyclopropyl-4-(methoxymethoxy)benzene |

Transformations and Unmasking at the MOM-Protected Phenolic Site

The methoxymethyl (MOM) ether is a widely used protecting group for phenols due to its stability under a range of conditions, particularly strongly basic and weakly acidic environments. nih.gov After performing the desired synthetic modifications on the aromatic ring or other parts of the molecule, the MOM group can be efficiently removed, or "unmasked," to reveal the free phenolic hydroxyl group. This deprotection step is crucial for revealing the final target structure or for enabling further reactions at the phenolic site.

The cleavage of the MOM ether is typically achieved under acidic conditions. nih.gov A variety of Brønsted and Lewis acids can be employed for this transformation, with the choice of reagent often depending on the presence of other acid-sensitive functional groups within the molecule.

Common methods for the deprotection of aryl MOM ethers include:

Aqueous Acid Hydrolysis: Treatment with aqueous solutions of strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) is a classical and effective method for MOM cleavage.

Anhydrous Acidic Conditions: Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) can also be used, often at room temperature.

Lewis Acid Catalysis: A range of Lewis acids can catalyze the removal of the MOM group under milder conditions. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of 2,2′-bipyridyl can deprotect aromatic MOM ethers. wikipedia.org Other effective Lewis acids include zinc triflate (Zn(OTf)₂) and zinc bromide (ZnBr₂), often used in conjunction with a thiol like n-propanethiol.

The general mechanism for acid-catalyzed deprotection involves protonation of the ether oxygen of the MOM group, followed by cleavage to form a hemiacetal, which then decomposes to yield the free phenol (B47542), formaldehyde, and methanol. The mild conditions offered by some Lewis acid-catalyzed methods can be particularly advantageous in the synthesis of complex molecules where functional group tolerance is a key concern.

Table 2: Selected Reagents for the Deprotection of Aryl MOM Ethers

| Reagent System | Typical Conditions | Category |

|---|---|---|

| Hydrochloric Acid (HCl) | MeOH / H₂O, room temperature to reflux | Brønsted Acid |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, room temperature | Brønsted Acid |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | CH₃CN, 0 °C to room temperature | Lewis Acid System |

| Zinc Triflate (Zn(OTf)₂) | Isopropanol, reflux | Lewis Acid |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | CH₂Cl₂, room temperature | Lewis Acid System |

Computational and Theoretical Investigations Pertaining to 1 Cyclopropyl 4 Methoxymethoxy Benzene

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are instrumental in understanding the fundamental electronic properties of a molecule. For 1-Cyclopropyl-4-(methoxymethoxy)benzene, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting the electronic structure of molecules. A DFT analysis of this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to accurately model its ground state geometry and energy.

Furthermore, Time-Dependent DFT (TD-DFT) calculations could be employed to investigate the molecule's excited states. This would be crucial for understanding its photophysical properties, such as its UV-Vis absorption spectrum. The results of such calculations would typically be presented in a data table format, as shown hypothetically below.

Hypothetical Data Table of DFT Calculations:

| Parameter | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| First Excitation Energy (eV) | Value |

From the DFT calculations, a detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be conducted. The spatial distribution and energy levels of these frontier orbitals are key determinants of a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis and molecular dynamics simulations are the primary computational tools to explore these aspects.

A systematic conformational search would be necessary to identify the low-energy conformers of this compound. This would involve scanning the potential energy surface by rotating the key dihedral angles, such as the bond connecting the cyclopropyl (B3062369) group to the benzene (B151609) ring and the bonds within the methoxymethoxy group. The relative energies of the different conformers would be calculated to determine the most stable structures. Additionally, the rotational barriers between these conformers would be calculated to understand the molecule's flexibility.

Hypothetical Data Table of Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-C) |

|---|---|---|

| A | 0.00 | Value |

| B | Value | Value |

The preferred conformations of this compound would significantly influence its chemical reactivity. For instance, the accessibility of different parts of the molecule to reagents would depend on its 3D shape. Computational models could be used to simulate reactions and predict how the conformational preferences might lead to selectivity in chemical transformations.

Prediction and Interpretation of Spectroscopic Parameters (Methodological Focus)

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations could provide valuable assistance in assigning experimental spectra.

Methodologically, the calculation of NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and UV-Vis electronic transitions would be performed. The calculated spectra would then be compared with experimental data, if available, to validate the computational model and to provide a more detailed understanding of the molecule's structure and electronic properties. For example, calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental IR spectra.

Computational Modeling of Reaction Mechanisms and Selectivity Pertaining to this compound

Computational chemistry provides powerful tools for investigating the reaction mechanisms and selectivity of organic molecules such as this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model reaction pathways, characterize transition states, and predict the outcomes of chemical transformations with a high degree of accuracy. These theoretical investigations offer insights that are complementary to experimental studies, helping to rationalize observed reactivity and guide the design of new synthetic methods.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of a reaction pathway at a molecular level involves identifying the stable intermediates and the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. e3s-conferences.orgnih.gov Computational methods are employed to locate these transient structures and calculate their energies, which are crucial for determining the reaction kinetics. researchgate.net

For this compound, a key area of interest is its behavior in electrophilic aromatic substitution (EAS) reactions. The benzene ring is activated by both the cyclopropyl and the methoxymethoxy groups, making it susceptible to attack by electrophiles. longdom.orgmasterorganicchemistry.com DFT calculations can be used to model the step-wise mechanism of EAS, which typically involves the formation of a sigma complex (Wheland intermediate). researchgate.net

The process of characterizing the transition state for an EAS reaction on this compound would involve:

Geometry Optimization: The structures of the reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and the sigma complex.

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. scm.com

For instance, in a hypothetical nitration reaction, computational models would elucidate the pathway for the attack of the nitronium ion (NO₂⁺) on the aromatic ring. The transition state would feature the partial formation of a new C-N bond and the disruption of the aromatic system. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate.

Table 1: Hypothetical Calculated Energy Profile for the Nitration of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Substrate + NO₂⁺) | 0.0 | The starting materials of the reaction. |

| Transition State 1 (TS1) | +15.2 | The energy barrier for the formation of the sigma complex. |

| Sigma Complex (Wheland Intermediate) | -5.8 | A resonance-stabilized carbocation intermediate. |

| Transition State 2 (TS2) | +2.5 | The energy barrier for the deprotonation of the sigma complex to restore aromaticity. |

| Products (Nitrated Substrate + H⁺) | -25.0 | The final products of the reaction. |

Note: The values in this table are illustrative and represent typical energy profiles for electrophilic aromatic substitution reactions as determined by DFT calculations.

Prediction of Regio- and Stereoselectivity based on Computational Models

Computational models are invaluable for predicting the regioselectivity of reactions, which is particularly relevant for substituted benzenes where multiple isomers can be formed. rsc.orgresearchgate.net In the case of this compound, the directing effects of the cyclopropyl and methoxymethoxy groups will determine the position of electrophilic attack. Both groups are generally considered ortho, para-directing activators. Since the para position is blocked, electrophilic substitution is expected to occur at the ortho positions.

Computational chemistry can quantify the preference for substitution at the different available sites by calculating the activation energies for each possible reaction pathway. nih.gov The pathway with the lowest activation energy will be the most kinetically favored, and its corresponding product will be the major isomer.

Factors influencing regioselectivity that can be analyzed computationally include:

Electronic Effects: The electron-donating nature of the substituents can be quantified through population analysis, which reveals the charge distribution on the aromatic ring. The carbon atoms with the highest electron density are generally the most nucleophilic and thus more susceptible to electrophilic attack. nih.gov

Steric Hindrance: The steric bulk of the substituents can disfavor attack at adjacent positions. The increase in energy due to steric repulsion in the transition state can be calculated to assess its impact on regioselectivity.

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways in the Bromination of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product | Rationale |

| ortho to Cyclopropyl | 0.0 | Major | Lower activation energy indicates a faster reaction rate due to favorable electronic and steric factors. |

| meta to Cyclopropyl | +4.5 | Minor | Higher activation energy suggests a slower reaction rate, likely due to less electronic stabilization. |

Note: This table presents a hypothetical scenario based on established principles of regioselectivity in electrophilic aromatic substitution, with relative energies that would be determined through computational modeling.

Solvation Effects and Their Impact on Computed Properties and Mechanisms

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. mdpi.comnih.gov Computational models can account for these solvent effects through various solvation models. The most common are implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). numberanalytics.comgithub.iofaccts.de

These models treat the solvent as a continuous dielectric medium that surrounds the solute molecule in a cavity. q-chem.com The electrostatic interactions between the solute and the solvent are then calculated, providing a more realistic representation of the reaction environment.

For reactions involving this compound, the inclusion of a solvation model is crucial for accurately predicting:

Relative Energies: The stability of charged intermediates, such as the sigma complex in EAS, is highly dependent on the polarity of the solvent. Polar solvents will preferentially stabilize charged species, potentially lowering the activation energy. researchgate.net

Reaction Mechanisms: In some cases, the solvent can fundamentally alter the reaction mechanism. For example, a reaction that proceeds through a concerted mechanism in the gas phase might switch to a stepwise mechanism in a polar solvent.

Table 3: Hypothetical Influence of Solvent on the Relative Energy of the Sigma Complex in a Reaction of this compound

| Solvent | Dielectric Constant (ε) | Relative Energy of Sigma Complex (kcal/mol) |

| Gas Phase | 1 | -5.8 |

| Toluene | 2.4 | -8.2 |

| Acetic Acid | 6.2 | -11.5 |

| Methanol | 33 | -15.3 |

Note: The energy values are illustrative, demonstrating the general trend of increased stabilization of a charged intermediate with increasing solvent polarity, as would be predicted by implicit solvation models.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Cyclopropyl 4 Methoxymethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

While standard ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) offer deeper insight into the carbon skeleton. These experiments differentiate carbon signals based on the number of attached protons.

For 1-Cyclopropyl-4-(methoxymethoxy)benzene, a DEPT or APT experiment would be crucial for unambiguously assigning the carbon signals.

DEPT-135: Would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons would be absent.

DEPT-90: Would only show signals for CH groups (methine carbons).

APT: Would display CH and CH₃ signals with opposite phase to C and CH₂ signals.

This allows for the clear distinction between the methine carbon of the cyclopropyl (B3062369) group, the methylene (B1212753) carbons of the cyclopropyl group, the aromatic CH carbons, the methoxy (B1213986) CH₃ carbon, and the O-CH₂-O methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (from DEPT/APT) |

|---|---|---|---|

| Cyclopropyl-CH | ~1.85 (m) | ~15 | CH |

| Cyclopropyl-CH₂ | ~0.90 (m), ~0.65 (m) | ~9 | CH₂ |

| Aromatic-H (ortho to cyclopropyl) | ~7.05 (d) | ~128 | CH |

| Aromatic-H (ortho to O-MOM) | ~6.95 (d) | ~117 | CH |

| Aromatic-C (ipso to cyclopropyl) | - | ~142 | C (Quaternary) |

| Aromatic-C (ipso to O-MOM) | - | ~155 | C (Quaternary) |

| O-CH₂-O | ~5.15 (s) | ~94 | CH₂ |

| O-CH₃ | ~3.45 (s) | ~56 | CH₃ |

Two-dimensional (2D) NMR experiments are powerful tools for mapping out the entire molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the methine proton and the methylene protons of the cyclopropyl ring. It would also reveal the coupling between the adjacent aromatic protons on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is invaluable for definitively assigning the protonated carbons in the molecule, for example, linking the proton signal at ~5.15 ppm to the O-CH₂-O carbon at ~94 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). youtube.comsdsu.edu HMBC is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The cyclopropyl methine proton to the ipso- and ortho-aromatic carbons.

The aromatic protons to their neighboring carbons.

The O-CH₂-O protons to the ipso-aromatic carbon (~155 ppm) and the methoxy carbon (~56 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the O-CH₂-O protons and the adjacent aromatic protons, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic ring, the cyclopropyl group, and the ether linkages. The para-substitution pattern of the benzene ring can often be inferred from the pattern of overtone bands in the 2000-1600 cm⁻¹ region and strong out-of-plane C-H bending bands. spectroscopyonline.com

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Cyclopropyl |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1150 | C-O-C Asymmetric Stretch | Acetal (B89532) (O-CH₂-O) |

| ~1040 | C-O-C Symmetric Stretch | Aryl Ether |

| 860-790 | C-H Out-of-Plane Bend | para-Disubstituted Benzene spectroscopyonline.com |

Raman spectroscopy provides complementary information. Aromatic ring vibrations, such as the ring breathing mode around 1000 cm⁻¹, often give strong Raman signals. nih.govresearchgate.netaps.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular weight of this compound (C₁₁H₁₄O₂) is 178.23 g/mol .

Upon ionization, the molecular ion (M⁺˙) can undergo fragmentation. The fragmentation pathways are often predictable based on the stability of the resulting ions and neutral losses. For this compound, key fragmentation pathways would likely involve the acetal moiety, which is less stable than the aryl ether. researchgate.netosti.govmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [M - OCH₃]⁺ | ·OCH₃ (31 Da) |

| 133 | [M - CH₂OCH₃]⁺ | ·CH₂OCH₃ (45 Da) |

| 121 | [C₈H₉O]⁺ | Loss of CH₂O and ·CH₃ |

| 107 | [C₇H₇O]⁺ | Loss of cyclopropyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

The base peak in the spectrum would likely correspond to a particularly stable fragment, potentially the ion at m/z 133, resulting from the loss of the stable methoxymethyl radical.

X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable)

X-ray crystallography is an analytical method that provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

For this compound, which is likely a liquid or low-melting solid at ambient temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. However, if a suitable crystal were grown (e.g., by slow cooling to a low temperature), X-ray crystallography would provide an unambiguous confirmation of its structure. It would reveal the precise orientation of the cyclopropyl group relative to the benzene ring and the conformation of the methoxymethoxy group. Currently, there is no publicly available crystal structure for this specific compound.

Future Research Directions and Emerging Trends in 1 Cyclopropyl 4 Methoxymethoxy Benzene Chemistry

Development of Novel and More Efficient Synthetic Strategies

While the synthesis of 1-Cyclopropyl-4-(methoxymethoxy)benzene can be envisioned through established methods, future research will likely focus on developing more streamlined and efficient routes. Current approaches to aryl cyclopropanes often involve multi-step sequences. For instance, the Corey-Chaykovsky reaction can be employed for the cyclopropanation of chalcones, and various cross-coupling reactions are also prevalent. nih.govorganic-chemistry.org

Future strategies may explore one-pot or tandem reactions that combine the formation of the cyclopropyl (B3062369) group and its coupling to the aromatic ring. For example, advancements in hydrogen-borrowing catalysis could offer a novel pathway for the α-cyclopropanation of ketones, which could be adapted for precursors of the target molecule. nih.gov Furthermore, chemoenzymatic methods are emerging as a powerful tool for the synthesis of enantioenriched cyclopropanes, a direction that could be explored for creating chiral analogs of this compound. acs.org

The protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether is a standard procedure. synarchive.comoocities.org However, future research may focus on optimizing this step to minimize waste and improve atom economy, perhaps through the use of novel, milder reagents or catalytic methods.

| Synthetic Strategy | Key Features | Potential Advantages |

| Tandem Reactions | Combines multiple synthetic steps into a single operation. | Reduced workup, purification, and solvent usage. |

| Hydrogen-Borrowing Catalysis | Utilizes a metal catalyst to transiently oxidize an alcohol for subsequent reaction. nih.gov | High atom economy and sustainability. |

| Chemoenzymatic Synthesis | Employs enzymes for specific transformations, such as asymmetric cyclopropanation. acs.org | Access to optically active compounds. |

| Optimized MOM Protection | Use of milder reagents and catalytic approaches for the introduction of the MOM group. oocities.org | Improved efficiency and reduced environmental impact. |

Design of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for the efficient production of this compound and its derivatives. For the formation of the cyclopropyl ring, research into catalysts that offer high diastereoselectivity and enantioselectivity will be a key trend. This includes the use of chiral rhodium(II) carboxylates or cobalt(II) complexes for carbene transfer reactions. organic-chemistry.orgtaylorfrancis.com

In the context of cross-coupling reactions to form the aryl-cyclopropyl bond, future work will likely focus on developing more active and robust catalysts. This could involve the use of palladium complexes with advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can facilitate the coupling of challenging substrates at lower catalyst loadings and under milder conditions. organic-chemistry.org Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as iron or copper, is a growing trend in sustainable chemistry that could be applied to the synthesis of this compound.

| Catalyst Type | Application | Key Advantages |

| Chiral Rhodium(II) Carboxylates | Asymmetric Cyclopropanation | High enantioselectivity in carbene transfer reactions. taylorfrancis.com |

| Advanced Palladium Complexes (e.g., with NHC ligands) | Cross-Coupling Reactions | High activity, stability, and broad substrate scope. organic-chemistry.org |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Cross-Coupling and Cyclopropanation | Reduced cost and environmental impact. |

Exploration of Chemical Space Through Derivatization and Analog Synthesis (excluding biological activity)

The derivatization of this compound opens up a vast chemical space for the creation of novel molecules with unique properties. Future research in this area, while excluding biological applications, will likely focus on leveraging the reactivity of both the aromatic ring and the cyclopropyl group.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring can introduce a variety of functional groups, allowing for the synthesis of a library of analogs. The directing effects of the existing substituents will guide the position of new functionalities. youtube.comyoutube.com For instance, further functionalization could lead to the creation of novel ligands for catalysis or building blocks for materials science.

The cyclopropane (B1198618) ring itself can undergo ring-opening reactions under specific conditions, providing access to a different class of compounds. Photocatalytic methods, for example, have been shown to enable the 1,3-oxyheteroarylation of aryl cyclopropanes, transforming them into more complex structures. rsc.org This type of reactivity allows for the deconstructive functionalization of the cyclopropyl moiety, leading to the synthesis of unique molecular scaffolds.

| Derivatization Strategy | Target Moiety | Potential Outcomes |

| Electrophilic Aromatic Substitution | Benzene Ring | Introduction of various functional groups to create a library of analogs. youtube.comyoutube.com |

| Photocatalytic Ring-Opening | Cyclopropane Ring | Formation of more complex, difunctionalized molecules. rsc.org |

| Metal-Catalyzed C-H Activation | Benzene Ring | Direct and efficient introduction of new substituents. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms represents a significant trend in modern chemical production, offering enhanced control, safety, and efficiency. Future research on this compound will undoubtedly explore the translation of its synthesis from batch to continuous flow processes. mdpi.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mt.com For instance, the protection of the phenol (B47542) as a MOM ether and subsequent cross-coupling reactions could be performed in a continuous, multi-step sequence, minimizing the need for isolation and purification of intermediates. mdpi.com The use of microreactors can also enable the safe use of hazardous reagents or extreme reaction conditions. acs.org

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of this compound. By systematically varying starting materials and reagents, these systems can accelerate the exploration of the chemical space around this core structure. researchgate.net

| Technology | Application in Synthesis | Key Benefits |

| Flow Chemistry | Multi-step synthesis of the target compound. | Improved safety, control, and scalability; potential for telescoped reactions. mdpi.commdpi.com |

| Automated Synthesis | Library generation of derivatives. | High-throughput synthesis and rapid exploration of chemical space. researchgate.net |

| Microreactors | Reactions involving hazardous reagents or extreme conditions. | Enhanced safety and heat transfer. acs.org |

Advanced In Situ Spectroscopic Monitoring of Reactions

To achieve the level of control and optimization desired in modern chemical synthesis, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in situ spectroscopic techniques are powerful tools for gaining this understanding in real-time. Future research on the synthesis of this compound will likely involve the use of such methods to monitor reaction progress. mt.com

For the etherification step to form the MOM-protected phenol, in situ Raman or infrared (IR) spectroscopy could be used to track the consumption of the starting phenol and the formation of the product. acs.orgacs.orgmdpi.com This real-time data can be used to accurately determine the reaction endpoint, preventing the formation of impurities and ensuring consistent product quality.

Similarly, for the formation of the aryl-cyclopropyl bond, in situ monitoring can provide valuable insights. For example, if a Grignard-based cross-coupling is employed, in situ monitoring could track the formation and consumption of the Grignard reagent, which is often a critical parameter for reaction success and safety. spectroscopyonline.com This level of process analytical technology (PAT) is crucial for the development of robust and reproducible synthetic protocols. spectroscopyonline.com

| Spectroscopic Technique | Reaction Step to Monitor | Information Gained |

| In Situ Raman Spectroscopy | Etherification (MOM protection) | Real-time concentration profiles of reactants and products; reaction endpoint determination. acs.orgacs.org |

| In Situ Infrared (IR) Spectroscopy | Etherification and Cross-Coupling | Tracking of functional group transformations; kinetic data. |

| In Situ NMR Spectroscopy | Grignard-based Cross-Coupling | Monitoring of reactive intermediates and reaction progress. mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-4-(methoxymethoxy)benzene, and what reaction conditions are critical?

- Methodology : The compound can be synthesized via alkylation of 4-methoxyphenol with cyclopropylmethyl halides (e.g., 3-chloropropyl chloride) in the presence of a base like potassium carbonate. Reactions typically occur in acetone or dimethylformamide (DMF) at elevated temperatures (60–80°C) to achieve optimal yields . For cyclopropane ring formation, intermediates like ethynylcyclopropane derivatives may undergo catalytic hydrogenation or cycloaddition reactions .

- Critical Parameters : Solvent polarity, reaction temperature, and base selection significantly influence reaction efficiency. Impurities from incomplete alkylation require purification via column chromatography or recrystallization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use P95 respirators if ventilation is inadequate .

- Storage : Store in airtight containers at 2–8°C, away from heat, light, and incompatible materials (strong acids/bases, oxidizing agents) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How is this compound characterized structurally?

- Analytical Techniques :

| Technique | Key Data | Reference |

|---|---|---|

| 1H NMR | δ 1.07–1.00 (m, cyclopropyl CH2), 3.80 (s, OCH3), 7.15–7.49 (aromatic protons) | |

| 13C NMR | Peaks at 148.5 ppm (aromatic C-O), 15.6 ppm (cyclopropane carbons) | |

| HRMS | Molecular ion [M]+ at m/z 186.0651 (C10H9F3) |

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step syntheses involving cyclopropane intermediates?

- Process Optimization :

- Use continuous flow reactors for exothermic cyclopropanation steps to enhance control and scalability .

- Employ catalytic systems (e.g., Pd/C for hydrogenation) to reduce side products. Monitor reaction progress via TLC or in-line FTIR .

Q. What strategies resolve contradictions in reported toxicity and ecological impact data?

- Data Gaps : Limited ecotoxicological data (e.g., LC50, bioaccumulation) exist due to the compound’s R&D-only status .

- Risk Assessment : Conduct in silico modeling (e.g., EPA EPI Suite) to predict persistence and toxicity. Validate with Daphnia magna acute toxicity assays .

- Contradictions : Discrepancies in dermal vs. oral toxicity (Category 4 in CLP classifications) require in vitro skin absorption studies (OECD 428) .

Q. How do substituent modifications (e.g., halogenation) influence reactivity and biological activity?

- Reactivity Trends :

- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate substituent effects with IC50 values .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

- Chromatography : Use reverse-phase HPLC with C18 columns (ACN/water gradient) to separate polar byproducts .

- Crystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) based on solubility curves. Monitor crystal growth via XRPD to ensure polymorph purity .

Methodological Notes

- Contradiction Management : Cross-reference NMR/HRMS data with independent studies to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.